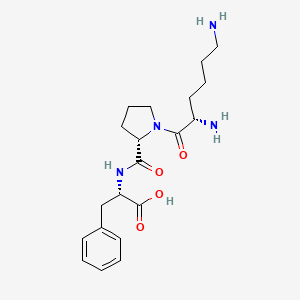

Lys-Pro-Phe

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H30N4O4 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C20H30N4O4/c21-11-5-4-9-15(22)19(26)24-12-6-10-17(24)18(25)23-16(20(27)28)13-14-7-2-1-3-8-14/h1-3,7-8,15-17H,4-6,9-13,21-22H2,(H,23,25)(H,27,28)/t15-,16-,17-/m0/s1 |

InChI Key |

LECIJRIRMVOFMH-ULQDDVLXSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Phenylalanyl-lysyl-proline chemical properties

An In-depth Technical Guide on the Core Chemical Properties of Phenylalanyl-lysyl-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and known biological activities of the tripeptide Phenylalanyl-lysyl-proline (Phe-Lys-Pro).

Core Chemical Properties

Phenylalanyl-lysyl-proline is a tripeptide composed of the amino acids phenylalanine, lysine, and proline.[1] Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C20H30N4O4 | PubChem[1] |

| Molecular Weight | 390.5 g/mol | PubChem[1] |

| IUPAC Name | (2S)-1-((2S)-6-amino-2-(((S)-2-amino-3-phenylpropanoyl)amino)hexanoyl)pyrrolidine-2-carboxylic acid | PubChem[1] |

| CAS Number | 145457266 | PubChem[1] |

| ChEBI ID | 161701 | PubChem[1] |

| XLogP3 | -2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 8 | PubChem[1] |

| Exact Mass | 390.22670545 Da | PubChem[1] |

| Monoisotopic Mass | 390.22670545 Da | PubChem[1] |

| Topological Polar Surface Area | 139 Ų | PubChem[1] |

| Heavy Atom Count | 28 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 536 | PubChem[1] |

Experimental Protocols

Synthesis of Phenylalanyl-lysyl-proline

The synthesis of Phenylalanyl-lysyl-proline is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[2]

Materials:

-

Fmoc-Pro-Wang resin

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Phe-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: The Fmoc-Pro-Wang resin is swelled in DMF for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the proline residue by treating the resin with a 20% piperidine solution in DMF for 20 minutes. The resin is then washed with DMF and DCM.

-

Lysine Coupling: Fmoc-Lys(Boc)-OH is activated with DIC and Oxyma in DMF and then added to the deprotected resin. The coupling reaction is allowed to proceed for 2 hours. The resin is then washed with DMF and DCM.

-

Fmoc Deprotection: The Fmoc group is removed from the newly added lysine residue as described in step 2.

-

Phenylalanine Coupling: Fmoc-Phe-OH is activated and coupled to the deprotected dipeptide on the resin as described in step 3.

-

Final Fmoc Deprotection: The Fmoc group is removed from the phenylalanine residue.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

-

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether to remove scavengers and byproducts.

-

Drying: The crude peptide is dried under vacuum.

Purification of Phenylalanyl-lysyl-proline

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude Phenylalanyl-lysyl-proline

-

Water with 0.1% TFA (Solvent A)

-

Acetonitrile with 0.1% TFA (Solvent B)

-

C18 RP-HPLC column

Procedure:

-

Sample Preparation: The crude peptide is dissolved in a minimal amount of Solvent A.

-

Chromatography: The dissolved peptide is loaded onto a C18 column. The peptide is eluted using a linear gradient of Solvent B, for example, from 5% to 60% over 30 minutes.

-

Fraction Collection: Fractions are collected and analyzed by analytical HPLC or mass spectrometry to identify those containing the pure peptide.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified Phenylalanyl-lysyl-proline as a white powder.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of Phenylalanyl-lysyl-proline are limited, the individual amino acid components and related proline-containing peptides have well-documented roles in various biological processes. Proline metabolism, in particular, is linked to cellular signaling, especially in response to stress.[3][4][5][6]

The metabolism of proline can influence the production of reactive oxygen species (ROS), which act as signaling molecules.[4][5][6] The oxidation of proline to glutamate in the mitochondria can lead to the generation of ROS through the electron transport chain.[7] This process can be a key factor in cellular responses such as apoptosis and stress adaptation.[7]

The presence of phenylalanine and lysine in the peptide sequence suggests potential interactions with various enzymes and receptors. For instance, peptide sequences containing these amino acids have been investigated as enzyme inhibitors.[2] Further research is needed to elucidate the specific biological roles and mechanisms of action of Phenylalanyl-lysyl-proline.

References

- 1. Phe-Lys-Pro | C20H30N4O4 | CID 145457266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylalanyl-alanyl-lysine|High-Qurity Tripeptide [benchchem.com]

- 3. Role of proline under changing environments: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Connecting proline metabolism and signaling pathways in plant senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proline Metabolism and Microenvironmental Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Lys-Pro-Phe Tripeptide: A Technical Whitepaper on Its Core Biological Significance

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tripeptide Lys-Pro-Phe (KPF) is a molecule of interest due to the unique combination of its constituent amino acids: a basic and reactive lysine, a conformationally rigid proline, and a hydrophobic and aromatic phenylalanine. While direct and extensive research on the standalone this compound tripeptide is limited, this technical guide consolidates the available information and extrapolates its potential biological significance based on the known roles of its constituent amino acids and related peptide motifs. This document covers the predicted physicochemical properties, potential biological activities, and hypothetical mechanisms of action. Furthermore, it provides detailed, representative experimental protocols for the synthesis and bioactivity assessment of such a tripeptide, alongside visualizations of key concepts to facilitate understanding and further research.

Introduction to this compound

Peptides, short chains of amino acids, are crucial signaling molecules in a vast array of physiological processes. Tripeptides, in particular, represent a class of molecules that can exhibit significant biological activity and specificity. The this compound (KPF) tripeptide combines three amino acids with distinct and functionally important side chains:

-

L-Lysine (Lys, K): A basic, positively charged amino acid at physiological pH. Its terminal ε-amino group is highly reactive and a common site for post-translational modifications, as well as being crucial for interactions with negatively charged molecules like nucleic acids.[1][2]

-

L-Proline (Pro, P): Unique among the proteinogenic amino acids for its secondary amine, where the side chain forms a cyclic structure with the backbone. This imparts significant conformational rigidity, often inducing turns or kinks in peptide chains, which is critical for the three-dimensional structure of proteins.[3]

-

L-Phenylalanine (Phe, F): An aromatic and hydrophobic amino acid. Its bulky, nonpolar side chain plays a key role in hydrophobic interactions that drive protein folding and binding to receptor pockets.[4]

The sequence of these amino acids is critical, as it determines the peptide's overall structure, charge distribution, and potential for interaction with biological targets. The isomers, Pro-Lys-Phe and Phe-Lys-Pro, will have distinct properties and biological activities.

Physicochemical Properties

The predicted physicochemical properties of this compound and its isomers are summarized in Table 1. These properties are fundamental to the peptide's potential biological activity, influencing its solubility, stability, and ability to interact with cellular components.

| Property | This compound (Predicted) | Pro-Lys-Phe (Predicted)[5] | Phe-Lys-Pro (Predicted)[6] | Data Source(s) |

| Molecular Formula | C20H30N4O4 | C20H30N4O4 | C20H30N4O4 | PubChem |

| Molecular Weight ( g/mol ) | 390.48 | 390.5 | 390.5 | PubChem |

| Isoelectric Point (pI) | ~9.7 (Estimated) | ~6.0 (Estimated) | ~6.0 (Estimated) | Expert Opinion |

| Charge at pH 7.4 | +1 | 0 | 0 | Expert Opinion |

| Hydrophobicity (LogP) | -2.8 (Estimated) | -2.9 | -2.9 | PubChem |

Table 1: Predicted Physicochemical Properties of KPF and its Isomers.

Potential Biological Significance and Mechanisms of Action

Due to the limited direct research on this compound, its biological significance is largely inferred from the properties of its amino acids and the functions of larger peptides containing this or similar motifs.

Structural Role in Proteins

The KPF motif, due to the presence of proline, likely acts as a structural determinant in larger proteins, inducing beta-turns or kinks in the polypeptide chain.[3] Such structural motifs are often found at the surface of proteins, where the lysine and phenylalanine residues would be available for interactions. The lysine residue can form salt bridges or hydrogen bonds, while the phenylalanine residue can engage in hydrophobic or cation-pi interactions.[2][3]

Potential Bioactivities

Based on related peptide structures, this compound could exhibit a range of biological activities:

-

Antimicrobial Activity: The positively charged lysine residue could facilitate interaction with and disruption of negatively charged bacterial membranes, a common mechanism for antimicrobial peptides.[1]

-

Enzyme Inhibition: Many bioactive peptides act as enzyme inhibitors. The specific conformation of KPF might allow it to fit into the active site of certain proteases or other enzymes. For instance, peptides containing proline and hydrophobic residues are known to inhibit angiotensin-converting enzyme (ACE).[4]

-

Cell Signaling: Short peptides can act as signaling molecules by binding to cell surface receptors. The combination of a charged residue (Lys) and a hydrophobic residue (Phe) is common in peptides that interact with G-protein coupled receptors (GPCRs).

Below is a hypothetical signaling pathway that could be initiated by this compound binding to a generic GPCR.

Experimental Protocols

This section provides representative methodologies for the synthesis and biological evaluation of the this compound tripeptide.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the standard method for producing peptides in the laboratory.[7][8]

Materials:

-

Fmoc-Phe-Wang resin

-

Fmoc-Pro-OH

-

Fmoc-Lys(Boc)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the phenylalanine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Proline Coupling:

-

Dissolve Fmoc-Pro-OH, HBTU, and HOBt in DMF.

-

Add DIPEA to activate the carboxyl group.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2 to deprotect the newly added proline.

-

Lysine Coupling: Repeat step 3 with Fmoc-Lys(Boc)-OH.

-

Final Deprotection: Repeat step 2 to remove the final Fmoc group from the lysine residue.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting group from the lysine side chain.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the this compound tripeptide using mass spectrometry and analytical HPLC.

The workflow for SPPS is illustrated in the diagram below.

In Vitro Biological Assays

A variety of in vitro assays can be employed to screen for the biological activity of the synthesized this compound tripeptide.[9][10][11]

a) Antimicrobial Activity Assay (Broth Microdilution Method):

-

Prepare a two-fold serial dilution of the this compound peptide in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of bacteria (e.g., E. coli, S. aureus).

-

Include positive (standard antibiotic) and negative (no peptide) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest peptide concentration that prevents visible bacterial growth.

b) Cytotoxicity Assay (MTT Assay):

-

Seed human cell lines (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the this compound peptide for 24-48 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the resulting formazan crystals with DMSO.

-

Measure the absorbance at 570 nm to determine cell viability.

c) Angiotensin-Converting Enzyme (ACE) Inhibition Assay:

-

Pre-incubate the this compound peptide with ACE in a buffer solution.

-

Add the substrate (e.g., FAPGG) to initiate the enzymatic reaction.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the hydrolysis of the substrate.

-

Calculate the percentage of ACE inhibition and determine the IC50 value (the concentration of peptide required to inhibit 50% of the enzyme's activity).

The logical relationship for selecting and performing these assays is depicted below.

Future Directions and Conclusion

The biological significance of the this compound tripeptide remains an open area for research. The theoretical framework presented in this guide, based on the well-documented properties of its constituent amino acids, suggests that KPF is a promising candidate for a range of biological activities, including antimicrobial and enzyme-inhibitory functions.

Future research should focus on the systematic synthesis and screening of this compound and its isomers using the experimental protocols outlined herein. Positive results from in vitro assays would warrant more in-depth mechanistic studies, such as receptor binding assays and structural biology approaches, to elucidate its mode of action at the molecular level. Furthermore, the exploration of the KPF motif within larger, known bioactive peptides could provide valuable insights into its role as a functional pharmacophore. The application of in silico prediction tools can also help to prioritize experimental efforts by identifying the most likely biological targets.[12][13][14]

References

- 1. Constructing bioactive peptides with pH-dependent activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Pro-Lys-Phe | C20H30N4O4 | CID 145457522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phe-Lys-Pro | C20H30N4O4 | CID 145457266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Synthesis and Purification of Tripeptides [scholarlycommons.pacific.edu]

- 8. rsc.org [rsc.org]

- 9. Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays [jstage.jst.go.jp]

- 10. Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteins & Peptides In Vitro Potency Assay - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 12. trjfas.org [trjfas.org]

- 13. In Silico Identification of Tripeptides as Lead Compounds for the Design of KOR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

In Silico Modeling of Lys-Pro-Phe Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Lys-Pro-Phe (KPF) represents a fascinating subject for in silico modeling due to the unique structural and chemical properties of its constituent amino acids. The positively charged and flexible lysine, the conformationally rigid proline, and the hydrophobic, aromatic phenylalanine bestow upon KPF a complex conformational landscape and a diverse potential for molecular interactions. This technical guide provides an in-depth exploration of the methodologies and considerations for the computational modeling of KPF interactions. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to investigate the structural dynamics, binding affinities, and potential biological roles of this and similar tripeptides. This document outlines theoretical frameworks, detailed experimental validation protocols, and data presentation strategies to facilitate a comprehensive understanding of KPF's molecular behavior.

Introduction to In Silico Modeling of Tripeptides

In silico modeling has become an indispensable tool in molecular biology and drug discovery, offering a powerful lens through which to examine the dynamic and intricate world of peptide interactions. For a tripeptide such as this compound (KPF), computational methods allow for the exploration of its conformational space, the prediction of its binding modes to protein targets, and the characterization of the energetic forces driving these interactions.

The unique combination of amino acids in KPF makes it a particularly interesting candidate for in silico studies:

-

Lysine (Lys, K): With its long, flexible side chain terminating in a primary amine, lysine is often involved in electrostatic interactions, hydrogen bonding, and the formation of salt bridges. Its positive charge at physiological pH makes it a key player in interactions with negatively charged pockets on protein surfaces.[1][2][3][4]

-

Proline (Pro, P): The cyclic structure of proline's side chain imparts significant conformational rigidity to the peptide backbone.[5][6][7][8][9] This rigidity can influence the overall shape of the peptide, predisposing it to adopt specific secondary structures and reducing the entropic penalty upon binding to a target.

-

Phenylalanine (Phe, F): As a hydrophobic and aromatic amino acid, phenylalanine contributes to binding primarily through non-polar interactions, such as van der Waals forces and pi-stacking with other aromatic residues.[10][11][12][13][14][15]

Understanding the interplay of these residues is critical for predicting the biological activity of KPF.

Methodologies for In Silico Modeling of this compound

A robust in silico investigation of KPF interactions typically involves a multi-step computational workflow. This process begins with the generation of a reliable 3D model of the tripeptide and progresses through conformational analysis, molecular docking, and molecular dynamics simulations to simulate its behavior in a biological environment.

Peptide Structure Generation and Conformational Analysis

The initial step in modeling KPF is to generate a three-dimensional structure. This can be accomplished using peptide building tools available in molecular modeling software suites. Given the flexibility of the lysine side chain and the potential for cis/trans isomerization of the peptide bond preceding proline, a thorough conformational analysis is crucial.[5][7]

Workflow for KPF Conformational Analysis:

Caption: Workflow for Conformational Analysis of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of KPF when it binds to a target protein. This technique is invaluable for identifying potential binding sites and for generating initial poses for further analysis.

Logical Flow of a Docking Experiment:

Caption: Logical workflow for a molecular docking experiment with KPF.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the KPF-protein complex, allowing for the assessment of its stability and the characterization of the key interactions over time. These simulations can reveal subtle conformational changes and the role of solvent in the binding process.

Data Presentation: Quantitative Analysis of Tripeptide Interactions

Table 1: Binding Affinities of Lysine-Containing Tripeptides to Various Receptors

| Tripeptide | Target Protein | Binding Affinity (Kd) | Reference |

| Ac-KKK-NH2 | NaV1.8 Channel | Not specified, effective at 100 nM | [16] |

| Arg-Arg-Arg | NaV1.8 Channel | Not specified, effective at µM range | [17] |

| Ile-Pro-Ile | DPP-IV | 3.9 ± 1.0 µM | [18][19] |

| Phe-Pro-Phe | DPP-IV | 247.0 ± 32.7 µM | [18][19] |

Table 2: Thermodynamic Parameters of Proline-Containing Peptides

| Peptide | Interaction | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |

| L-Proline (sublimation) | Proline crystal to gas phase | - | - | - | [20] |

| D-Proline (sublimation) | Proline crystal to gas phase | - | - | - | [20] |

Experimental Protocols for Validation

The validation of in silico models is a critical step in the research pipeline. The following sections provide detailed protocols for key experimental techniques used to characterize peptide-protein interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It is widely used to determine the kinetics and affinity of peptide-protein binding.

Experimental Workflow for SPR Analysis:

Caption: Generalized workflow for an SPR experiment.

Detailed SPR Protocol:

-

Immobilization of the Ligand (Target Protein):

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the target protein (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.0-5.5) over the activated surface.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis of the Analyte (KPF):

-

Prepare a series of dilutions of the KPF tripeptide in a suitable running buffer (e.g., HBS-EP+).

-

Inject the KPF solutions over the immobilized protein surface, typically for 60-180 seconds to monitor association.

-

Allow the dissociation of the complex to be monitored for 120-600 seconds.

-

If necessary, regenerate the sensor surface with a short pulse of a mild acidic or basic solution.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction.

Detailed ITC Protocol:

-

Sample Preparation:

-

Dialyze both the target protein and the KPF tripeptide extensively against the same buffer to minimize heats of dilution.

-

Accurately determine the concentrations of both the protein and the peptide solutions.

-

Degas the solutions to prevent bubble formation in the calorimeter.

-

-

ITC Experiment:

-

Load the target protein into the sample cell (typically at a concentration of 10-50 µM).

-

Load the KPF tripeptide into the injection syringe (typically at a concentration 10-20 times that of the protein).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the peptide into the protein solution, allowing the system to reach equilibrium between each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Fit the integrated heats to a suitable binding model to determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Ka), from which the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide high-resolution structural information about the KPF tripeptide and its complex with a target protein in solution.

Detailed NMR Protocol for Structural Analysis:

-

Sample Preparation:

-

Prepare a highly concentrated and pure sample of the KPF tripeptide or the KPF-protein complex (typically >0.5 mM).

-

Dissolve the sample in a suitable buffer containing D2O for the lock signal.

-

-

NMR Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acids.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are used to determine the 3D structure.

-

HSQC (Heteronuclear Single Quantum Coherence): If using isotopically labeled samples, to correlate the chemical shifts of protons with those of their attached nitrogens or carbons.

-

-

-

Structure Calculation:

-

Assign the resonances in the NMR spectra to specific atoms in the peptide.

-

Use the NOE-derived distance restraints and dihedral angle restraints from coupling constants to calculate a family of 3D structures consistent with the experimental data.

-

Mass Spectrometry (MS)

MS is a powerful tool for identifying the binding partners of KPF from complex biological samples.

Detailed MS Protocol for Pull-Down Experiments:

-

Affinity Purification:

-

Immobilize a tagged version of the KPF tripeptide (e.g., biotinylated KPF) on a solid support (e.g., streptavidin beads).

-

Incubate the immobilized peptide with a cell lysate or other complex protein mixture.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins.

-

-

Sample Preparation for MS:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and perform in-gel digestion with a protease (e.g., trypsin).

-

Extract the resulting peptides from the gel.

-

-

MS Analysis:

-

Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the resulting fragmentation spectra against a protein database to identify the proteins that were pulled down by the KPF tripeptide.

-

Potential Signaling Pathways and Biological Context

While the specific biological role of this compound is not well-defined, tripeptides are known to act as signaling molecules in various pathways. The structural motifs present in KPF suggest several potential areas of biological relevance. For instance, proline-rich sequences are often involved in protein-protein interactions, and peptides containing both charged and hydrophobic residues can interact with cell membranes or specific receptor pockets.

Hypothetical Signaling Pathway Involving a KPF-like Peptide:

Caption: A hypothetical signaling pathway initiated by KPF binding.

Toll-like receptors (TLRs), for example, are known to be activated by a variety of ligands, leading to downstream signaling cascades that are crucial in the immune response.[21] The interaction of a tripeptide like KPF with such a receptor could initiate a conformational change, leading to the recruitment of adaptor proteins and the activation of intracellular kinases.[21]

Conclusion

The in silico modeling of the this compound tripeptide offers a rich field of investigation with significant potential for applications in drug discovery and molecular biology. By combining robust computational methodologies with rigorous experimental validation, researchers can elucidate the structural and functional roles of this and other small peptides. This guide provides a comprehensive framework for such an endeavor, from the initial stages of model building to the final interpretation of biological significance. While the direct study of KPF is still in its infancy, the principles and protocols outlined herein, drawn from studies of analogous systems, provide a solid foundation for future research. The continued development of computational power and experimental techniques will undoubtedly shed further light on the fascinating world of tripeptide interactions.

References

- 1. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 4. The Role of Surface Exposed Lysine in Conformational Stability and Functional Properties of Lipase from Staphylococcus Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational preferences of proline oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Proline - Wikipedia [en.wikipedia.org]

- 10. Phenylalanine [russelllab.org]

- 11. A solid state 13C NMR, crystallographic, and quantum chemical investigation of phenylalanine and tyrosine residues in dipeptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Implications of aromatic–aromatic interactions: From protein structures to peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02346B [pubs.rsc.org]

- 14. Hydrophobic and Electrostatic Sequence Patterning Directs Hierarchical Assembly of Phenylalanine-Rich Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Short Lysine-Containing Tripeptide as Analgesic Substance: The Possible Mechanism of Ligand–Receptor Binding to the Slow Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Thermodynamic and conformational study of proline stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Toll-like receptor ligands synergize through distinct dendritic cell pathways to induce T cell responses: Implications for vaccines - PMC [pmc.ncbi.nlm.nih.gov]

The Tripeptide Lys-Pro-Phe: A Technical Guide to its Synthesis, Characterization, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tripeptide Lys-Pro-Phe (KPF), a molecule of interest in the field of bioactive peptides. While specific, dedicated research on this compound is not extensively documented, this paper synthesizes information from related studies and established biochemical principles to present a detailed account of its potential discovery, methods for its chemical synthesis and isolation, and a hypothesized biological role with associated signaling pathways. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and biological potential of this and other novel short-chain peptides.

Introduction

Short-chain peptides are increasingly recognized for their diverse biological activities, acting as signaling molecules, enzyme inhibitors, and modulators of cellular processes. The tripeptide this compound, composed of the amino acids L-Lysine, L-Proline, and L-Phenylalanine, represents a candidate for investigation due to the known bioactivities of its constituent amino acids and related peptide structures. Lysine is a basic amino acid involved in protein structure and modification, while proline introduces conformational rigidity, and phenylalanine provides a hydrophobic and aromatic side chain crucial for many molecular interactions. This guide outlines the methodologies for the study of this compound, from its potential origins to its putative biological functions.

Hypothetical Discovery and Isolation

The discovery of a novel tripeptide like this compound could hypothetically arise from several research avenues, including the screening of peptide libraries, the enzymatic degradation of larger proteins, or peptidomics studies of biological samples.

Generation from Protein Hydrolysis

Bioactive peptides are often generated from the enzymatic hydrolysis of larger proteins[1][2]. For instance, this compound could be a product of the digestion of various proteins rich in these amino acid residues by specific proteases.

Experimental Protocol: Enzymatic Hydrolysis and Peptide Isolation

-

Protein Digestion: A protein source rich in Lys, Pro, and Phe is dissolved in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). A specific endopeptidase, such as a metalloendopeptidase with specificity for lysine residues, is added at an optimized enzyme-to-substrate ratio (e.g., 1:100 w/w)[3]. The mixture is incubated at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 4-24 hours).

-

Enzyme Inactivation: The reaction is terminated by heat inactivation (e.g., boiling for 10 minutes) or by the addition of a specific inhibitor.

-

Centrifugation and Filtration: The hydrolysate is centrifuged to remove any undigested protein and cellular debris. The supernatant is then filtered through a low-molecular-weight cutoff membrane (e.g., 3 kDa) to enrich for smaller peptides.

-

Chromatographic Separation: The peptide mixture is subjected to multi-step chromatography for isolation of the target tripeptide.

-

Ion-Exchange Chromatography: The filtrate is first separated based on charge using a cation-exchange column, given the basic nature of the N-terminal lysine. Peptides are eluted with a salt gradient (e.g., 0-1 M NaCl).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing peptides of the expected charge are pooled and further purified on a C18 RP-HPLC column. Elution is performed with a gradient of an organic solvent like acetonitrile in water, both containing a small amount of trifluoroacetic acid (TFA).

-

-

Peptide Identification: The purity and identity of the isolated peptide are confirmed by mass spectrometry (MS) and amino acid analysis.

Identification in Peptidomics Studies

Peptidomics, the large-scale study of peptides in a biological sample, is another avenue for the discovery of endogenous peptides like this compound[4][5].

Chemical Synthesis

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides like this compound. This technique allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Solid-Phase Synthesis of this compound

-

Resin Preparation: A Rink amide resin is used as the solid support to obtain a C-terminally amidated peptide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

-

Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine in DMF to expose the free amine for the first coupling reaction.

-

Amino Acid Coupling: The first amino acid, Fmoc-Phe-OH, is activated using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin to form a peptide bond.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Iterative Cycles: The deprotection and coupling steps are repeated for the subsequent amino acids, Fmoc-Pro-OH and Fmoc-Lys(Boc)-OH. The side chain of lysine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.

-

Cleavage and Deprotection: After the final coupling and deprotection of the N-terminal Fmoc group, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified by RP-HPLC. The final product's identity and purity are confirmed by mass spectrometry.

Quantitative Data

While specific quantitative data for the biological activity of this compound is not available in the literature, we can present a hypothetical table based on the expected physicochemical properties and potential biological activities of similar tripeptides.

| Property | Predicted Value/Activity | Method of Determination/Prediction |

| Physicochemical Properties | ||

| Molecular Weight | ~434.5 g/mol | Mass Spectrometry |

| Isoelectric Point (pI) | Basic (predicted > 8) | In silico calculation |

| Hydrophobicity (LogP) | Moderately hydrophobic | In silico calculation |

| Hypothetical Biological Activity | ||

| ACE Inhibition (IC50) | Micromolar range (e.g., 10-100 µM) | In vitro enzymatic assay |

| Antioxidant Activity | Moderate radical scavenging | DPPH or ABTS assay |

| Antimicrobial Activity (MIC) | >100 µg/mL against common bacterial strains | Broth microdilution assay |

Table 1: Predicted physicochemical properties and hypothetical biological activities of this compound.

Potential Biological Role and Signaling Pathway

Based on studies of related peptides, a potential biological role for this compound could be the inhibition of the Angiotensin-Converting Enzyme (ACE)[6]. ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. Inhibition of ACE leads to vasodilation and a decrease in blood pressure.

Hypothetical Signaling Pathway: ACE Inhibition

The diagram below illustrates the hypothetical mechanism of action for this compound as an ACE inhibitor.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. A novel, robust peptidyl-lys metalloendopeptidase from Trametes coccinea recombinantly expressed in Komagataella phaffii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating Endogenous Peptides and Peptidases using Peptidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship study between Ornithyl-Proline and Lysyl-Proline based tripeptidomimics as angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physiological Role of Lys-Pro-Val (KPV) and Related Peptides

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Initial Note on Lys-Pro-Phe (KPF): Comprehensive searches for the physiological role of the specific tripeptide sequence this compound (KPF) yielded limited direct information. However, a closely related and extensively studied tripeptide, Lys-Pro-Val (KPV), demonstrates significant and well-documented physiological activities. KPV is the C-terminal tripeptide of α-melanocyte-stimulating hormone (α-MSH) and is recognized for its potent anti-inflammatory and antimicrobial properties. This guide will focus on the physiological role of KPV as a robust and relevant analogue, and will also discuss the hexapeptide LIKKPF, which incorporates the KPF sequence and has a distinct role in apoptosis imaging.

The Physiological Role of Lys-Pro-Val (KPV)

The tripeptide Lys-Pro-Val (KPV) is a key mediator of the anti-inflammatory and antimicrobial effects of its parent hormone, α-MSH, but without the associated melanotropic (pigmentary) effects.[1][2] This makes KPV an attractive candidate for therapeutic development in a range of inflammatory and infectious conditions.[1] Its small size and chemical stability further enhance its therapeutic potential.

Anti-Inflammatory Activity

KPV exerts potent anti-inflammatory effects across various tissues and cell types, including the gut, skin, and lungs.[2][3][4] Its primary mechanism of action involves the modulation of key inflammatory signaling pathways.

Mechanism of Action:

KPV's anti-inflammatory effects are mediated through its entry into cells and subsequent interaction with intracellular signaling molecules.[5][6] It is transported into intestinal epithelial cells and immune cells by the peptide transporter 1 (PepT1), which is often upregulated in inflamed tissues.[7][8]

Once inside the cell, KPV inhibits the activation of two major pro-inflammatory signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: KPV has been shown to inhibit the activation of NF-κB, a master regulator of inflammation.[7][9] By doing so, it reduces the transcription and subsequent release of a cascade of pro-inflammatory cytokines.[2][9]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: KPV also attenuates the MAPK signaling cascade, further contributing to the reduction of inflammatory responses.[7][8]

The inhibition of these pathways leads to a significant decrease in the production and secretion of pro-inflammatory cytokines such as:

While some studies suggest KPV may interact with melanocortin receptors like MC1R and MC3R, other evidence indicates its anti-inflammatory actions can be independent of these receptors.[1][8][9]

Therapeutic Implications:

The anti-inflammatory properties of KPV have been demonstrated in preclinical models of various inflammatory conditions:

-

Inflammatory Bowel Disease (IBD): Oral administration of KPV has been shown to ameliorate colitis in mouse models, reducing weight loss, inflammatory infiltrates, and pro-inflammatory cytokine expression.[3][7]

-

Skin Inflammation: Topical application of KPV can reduce inflammation in skin conditions like dermatitis.[2]

-

Wound Healing: By reducing local inflammation, KPV can accelerate wound closure and tissue remodeling.[2]

Antimicrobial Activity

In addition to its anti-inflammatory effects, KPV exhibits direct antimicrobial activity against a range of pathogens.[2] This dual action makes it a particularly interesting candidate for treating conditions where infection and inflammation coexist.

Mechanism of Action:

The precise mechanisms of KPV's antimicrobial activity are still under investigation, but it has been shown to be effective against:

Studies suggest that KPV can inhibit the growth and colony formation of these microorganisms.[9]

Quantitative Data

While much of the literature describes the effects of KPV in qualitative terms or as percentage reductions, some quantitative data is available.

| Peptide | Target/Interaction | Parameter | Value | Reference(s) |

| KPV | IL-8 Secretion (TNF-α stimulated HBE cells) | Inhibition | Dose-dependent (0.1 to 10 μg/mL) | [9] |

| KPV | S. aureus Killing | % Killing | 95% ± 0.97% at 1 µM (2 hours) | [9] |

| LIKKPF | Phosphatidylserine (PS) | Kd | 2 x 10-9 M (2 nM) | [11][12] |

| LIKKPF | Biotinylated Annexin V | IC50 | 1.08 nM | [12] |

| 99mTc-HYNIC-LIKKPF | Phosphatidylserine (PS) | Kd | 2.5 nM (ELISA using phage) | [11] |

The Role of LIKKPF in Apoptosis Imaging

The hexapeptide sequence Leu-Ile-Lys-Lys-Pro-Phe (LIKKPF) has been identified as a ligand with high affinity for phosphatidylserine (PS).[11][12] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis (programmed cell death), PS is externalized to the outer leaflet, becoming a biomarker for apoptotic cells.[11]

Mechanism of Action and Application:

LIKKPF's high affinity for PS allows it to be used as a targeting agent for imaging apoptosis.[11][12] By conjugating LIKKPF to imaging agents, such as radioisotopes (e.g., 99mTc, 18F), it is possible to non-invasively detect and quantify apoptosis in vivo.[11][12]

This has significant implications for:

-

Oncology: Monitoring the efficacy of cancer therapies that induce apoptosis in tumors.

-

Cardiology: Assessing cell death after myocardial infarction.

-

Neurology: Studying neurodegenerative diseases.

Experimental Protocols

In Vitro Anti-Inflammatory Assays

This assay is used to quantify the effect of KPV on NF-κB activation.

Methodology:

-

Cell Culture and Transfection: Human bronchial epithelial cells (16HBE14o-) are cultured and stably transfected with a luciferase reporter plasmid containing NF-κB responsive elements.[10]

-

Cell Stimulation: The transfected cells are stimulated with a pro-inflammatory agent, such as TNF-α (e.g., 5 ng/mL), in the presence or absence of varying concentrations of KPV.[10][13]

-

Lysis and Luciferase Measurement: After a defined incubation period (e.g., 6-24 hours), the cells are lysed.[14] The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.[14][15]

-

Data Analysis: The luminescence signal, which is proportional to NF-κB activity, is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The inhibitory effect of KPV is determined by comparing the luciferase activity in KPV-treated cells to that in cells stimulated with TNF-α alone.[13]

This protocol measures the effect of KPV on the secretion of pro-inflammatory cytokines.

Methodology:

-

Cell Culture and Treatment: Human bronchial epithelial cells are cultured and treated with TNF-α (5 ng/mL) with or without different concentrations of KPV (e.g., 0.1 to 10 μg/mL).[9]

-

Supernatant Collection: After 24 hours of incubation, the cell culture supernatants are collected.

-

ELISA Procedure: The concentration of a specific cytokine (e.g., IL-8) in the supernatants is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The cytokine concentrations in the different treatment groups are calculated from a standard curve and compared to determine the inhibitory effect of KPV.

In Vivo Anti-Inflammatory Model

This model is used to evaluate the therapeutic potential of KPV in inflammatory bowel disease.

Methodology:

-

Induction of Colitis: Colitis is induced in mice (e.g., C57BL/6) by administering DSS (e.g., 2.5-4%) in their drinking water for a specified period (e.g., 5-7 days).[16][17]

-

KPV Treatment: One group of DSS-treated mice receives KPV, which can be administered orally in the drinking water or via injection (e.g., 16 μg/kg/day).[16] A control group receives DSS and a vehicle.

-

Monitoring: The severity of colitis is monitored daily by assessing body weight loss, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI).[17]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected for macroscopic and microscopic evaluation of inflammation, measurement of colon length, and assessment of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).[16] Pro-inflammatory cytokine mRNA levels in the colon tissue can also be quantified by RT-PCR.[7]

Antimicrobial Susceptibility Testing

This assay determines the lowest concentration of KPV that inhibits the visible growth of a microorganism.

Methodology:

-

Bacterial Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus) is prepared.

-

Serial Dilution: KPV is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: The bacterial suspension is added to each well of the microtiter plate.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of KPV at which no visible bacterial growth is observed.

Apoptosis Imaging with LIKKPF

This protocol describes the use of radiolabeled LIKKPF for the non-invasive imaging of apoptosis.

Methodology:

-

Peptide Conjugation and Radiolabeling: The LIKKPF peptide is conjugated with a chelator (e.g., HYNIC) and then radiolabeled with a radioisotope such as Technetium-99m (99mTc).[11]

-

Induction of Apoptosis: An animal model of apoptosis is established. For example, liver apoptosis can be induced in mice by intraperitoneal injection of lipopolysaccharide (LPS).[11]

-

Radiotracer Administration: The radiolabeled LIKKPF is administered to the animals, typically via intravenous injection.

-

In Vivo Imaging: At various time points post-injection, the biodistribution of the radiotracer is imaged using a SPECT/CT or PET/CT scanner.

-

Biodistribution Studies: After the final imaging session, animals are euthanized, and organs are harvested to quantify the radioactivity in each tissue, which is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[11]

Signaling Pathways and Experimental Workflows

KPV Anti-Inflammatory Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. swolverine.com [swolverine.com]

- 3. Peptide-Lipid Interactions: Experiments and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. The Peptide Series: KPV | Lisa Tamati Enterprises Ltd [lisatamati.com]

- 6. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PepT1-Mediated Tripeptide KPV Uptake Reduces Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. scitechnol.com [scitechnol.com]

- 10. Inhibition of cellular and systemic inflammation cues in human bronchial epithelial cells by melanocortin-related peptides: mechanism of KPV action and a role for MC3R agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Radiolabeling, and Biological Evaluation of Peptide LIKKPF Functionalized with HYNIC as Apoptosis Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. resources.amsbio.com [resources.amsbio.com]

- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Orally Targeted Delivery of Tripeptide KPV via Hyaluronic Acid-Functionalized Nanoparticles Efficiently Alleviates Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | PepT1-targeted nanodrug based on co-assembly of anti-inflammatory peptide and immunosuppressant for combined treatment of acute and chronic DSS-induced ColitiS [frontiersin.org]

The Methodological Pursuit of Protein Interactions with Lys-Pro-Phe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Lys-Pro-Phe (KPF) represents a molecule of interest for potential therapeutic applications due to the established bioactivities of similar short-chain peptides. Identifying the specific protein binding partners of KPF is a critical step in elucidating its mechanism of action and potential downstream effects. This technical guide provides a comprehensive overview of the methodologies, both experimental and computational, that can be employed to predict and validate the protein binding sites for this compound. It details experimental protocols for key techniques and presents a framework for data analysis and visualization, serving as a roadmap for researchers investigating the interactome of this and other small peptides.

Introduction to Peptide-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. Short linear peptides, such as the tripeptide this compound, can modulate these interactions with high specificity and efficacy, making them attractive candidates for drug development. The lysine (Lys) residue, with its positively charged side chain, can participate in electrostatic interactions and hydrogen bonding.[1][2] Proline (Pro) introduces a rigid kink in the peptide backbone, influencing its conformational possibilities. Phenylalanine (Phe), an aromatic amino acid, can engage in hydrophobic and stacking interactions.[3] The combination of these residues suggests that this compound may interact with a variety of protein pockets. Identifying these protein targets is paramount for understanding the peptide's biological function.

Computational Prediction of Binding Sites

Before embarking on wet-lab experiments, computational methods can provide valuable initial predictions of potential protein binders for this compound. These in silico approaches can narrow down the list of potential targets, saving considerable time and resources.

Sequence-Based and Structure-Based Approaches

Computational prediction methods for peptide-protein interactions can be broadly categorized as sequence-based and structure-based.[4][5]

-

Sequence-Based Methods: These approaches utilize the primary amino acid sequences of proteins to predict interactions. Machine learning and deep learning models are increasingly used to identify patterns and motifs in sequences that are indicative of binding.[4][6][7]

-

Structure-Based Methods: When the three-dimensional structure of a potential protein target is known, docking simulations can be performed to predict the binding mode and affinity of this compound.[4] Tools like 3DLigandSite can predict ligand-binding sites on a protein's surface.[8][9]

Machine Learning in Binding Site Prediction

Modern machine learning models have shown significant promise in predicting peptide-protein interactions with enhanced accuracy and robustness.[4] These models can be trained on large datasets of known interactions to learn the complex features that govern binding. For a novel peptide like this compound, these models could be used to screen entire proteomes for potential binding partners.

Experimental Validation of Protein Binding

Experimental validation is essential to confirm the predictions made by computational methods and to discover novel interactions. A variety of techniques can be employed to identify and characterize the binding of this compound to its protein partners.

Affinity-Based Methods

Affinity-based methods are a cornerstone for identifying unknown protein interactors.

A common and effective method for identifying binding partners is the affinity pull-down assay.[10] In this technique, a modified version of the peptide (e.g., biotinylated this compound) is used as "bait" to capture interacting proteins from a cell lysate.

Table 1: Hypothetical Quantitative Data from Affinity Pull-Down Mass Spectrometry

| Bait Peptide | Identified Protein | Gene Name | Mascot Score | Sequence Coverage (%) |

| Biotin-Lys-Pro-Phe | Protein Kinase X | PKX | 150 | 35 |

| Biotin-Lys-Pro-Phe | Transcription Factor Y | TFY | 125 | 28 |

| Biotin-Lys-Pro-Phe | Heat Shock Protein 70 | HSP70 | 98 | 42 |

| Control (Biotin only) | (No significant hits) | - | - | - |

Biophysical Techniques for Characterization

Once potential binding partners are identified, biophysical techniques can be used to quantify the binding affinity and kinetics.

Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as a ligand (e.g., this compound) flows over an immobilized protein.

Table 2: Hypothetical Kinetic and Affinity Data from Surface Plasmon Resonance

| Immobilized Protein | Ligand | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (μM) |

| Protein Kinase X | This compound | 2.5 x 10⁴ | 1.0 x 10⁻³ | 40 |

| Transcription Factor Y | This compound | 1.8 x 10⁴ | 5.0 x 10⁻⁴ | 27.8 |

| Heat Shock Protein 70 | This compound | 3.2 x 10³ | 2.1 x 10⁻³ | 656 |

Experimental Protocols

Protocol: Affinity Pull-Down Assay Coupled with Mass Spectrometry

-

Peptide Synthesis and Biotinylation: Synthesize the this compound peptide with a biotin tag at the N-terminus, separated by a flexible linker.

-

Preparation of Cell Lysate: Culture and harvest cells of interest. Lyse the cells in a suitable buffer containing protease inhibitors to extract total protein.

-

Immobilization of Bait Peptide: Incubate streptavidin-coated magnetic beads with the biotinylated this compound peptide to immobilize it. Use biotin alone as a negative control.

-

Incubation: Add the cell lysate to the peptide-coated beads and incubate to allow for binding of interacting proteins.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a high-salt or low-pH buffer.

-

Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use a database search engine (e.g., Mascot) to identify the proteins from the mass spectra.

Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: Select an appropriate sensor chip (e.g., CM5) and activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Protein Immobilization: Inject the purified potential binding protein over the activated chip surface to immobilize it via amine coupling. A reference channel should be prepared by activating and deactivating the surface without protein immobilization.

-

Ligand Preparation: Prepare a series of dilutions of the this compound peptide in a suitable running buffer.

-

Binding Analysis: Inject the different concentrations of the peptide over the immobilized protein and reference channels.

-

Regeneration: After each peptide injection, inject a regeneration solution (e.g., low pH glycine) to remove the bound peptide and prepare the surface for the next injection.

-

Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and affinity (KD).

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be determined, insights can be drawn from similar tripeptides like Lys-Pro-Val (KPV). KPV has been shown to possess anti-inflammatory properties by inhibiting the NF-κB and MAP kinase signaling pathways.[11] Should this compound be found to interact with components of these or similar pathways, it could have significant therapeutic implications.

References

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]

- 8. 3DLigandSite: structure-based prediction of protein–ligand binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. lifetein.com [lifetein.com]

- 11. PepT1-Mediated Tripeptide KPV Uptake Reduces Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Lys-Pro-Phe Mechanism of Action Studies

Executive Summary

This technical guide addresses the current scientific understanding of the mechanism of action for the tripeptide Lys-Pro-Phe (KPF). Following a comprehensive search of available scientific literature, it has been determined that there are no specific studies detailing the biological targets, signaling pathways, or quantitative data related to the mechanism of action of this compound.

The subsequent sections of this document will instead provide an in-depth analysis of closely related peptides, namely Lys-Pro-Val (KPV) and KdPT, for which mechanistic data is available. This information may offer valuable insights and a starting point for future research into the biological activities of this compound.

Current Research Landscape for this compound

Despite extensive searches, no peer-reviewed articles, patents, or clinical trial data were identified that specifically investigate the mechanism of action of the tripeptide this compound. Publicly available chemical databases list this compound and its isomers, but do not provide information on its biological activity.[1][2][3] This indicates a significant gap in the current scientific literature and presents an opportunity for novel research in this area.

Mechanistic Insights from Structurally Related Peptides

In the absence of direct data for this compound, this guide will focus on the mechanisms of two closely related and well-studied tripeptides: Lys-Pro-Val (KPV) and the tripeptide KdPT.

Lys-Pro-Val (KPV): An Anti-Inflammatory Tripeptide

The tripeptide KPV, which differs from this compound by only a single amino acid at the C-terminus, has demonstrated significant anti-inflammatory properties.

3.1.1. Cellular Uptake and Intracellular Signaling

The primary mechanism of action for KPV involves its transport into intestinal epithelial and immune cells by the peptide transporter 1 (PepT1).[1] Once inside the cell, KPV exerts its anti-inflammatory effects by inhibiting two key signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: KPV has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines.[1]

-

Mitogen-Activated Protein (MAP) Kinase Pathway: The activation of MAP kinase signaling cascades is also attenuated by KPV, further contributing to the reduction of inflammatory responses.[1]

The inhibition of these pathways by KPV leads to a decrease in the secretion of pro-inflammatory cytokines.[1]

3.1.2. Experimental Evidence and Protocols

Studies investigating the anti-inflammatory effects of KPV have utilized a range of in vitro and in vivo models.

-

Cell Lines: Human intestinal epithelial cell lines (Caco2-BBE, HT29-Cl.19A) and human T cells (Jurkat) have been used to study the effects of KPV on pro-inflammatory cytokine stimulation.[1]

-

Assays: The anti-inflammatory effects of KPV have been quantified using several standard laboratory techniques:

-

NF-κB Luciferase Gene Reporter Assay: To measure the inhibition of NF-κB activation.[1]

-

Western Blot: To analyze the expression and phosphorylation status of key signaling proteins in the NF-κB and MAP kinase pathways.[1]

-

Real-time RT-PCR: To quantify the mRNA expression levels of pro-inflammatory cytokines.[1]

-

ELISA: To measure the secretion of pro-inflammatory cytokines.[1]

-

-

In Vivo Models: The therapeutic potential of KPV has been assessed in mouse models of colitis, such as those induced by dextran sulfate sodium (DSS) and trinitrobenzene sulfonic acid (TNBS).[1]

Below is a diagram illustrating the proposed signaling pathway for KPV.

Caption: Proposed mechanism of KPV anti-inflammatory action.

KdPT: A Tripeptide with a Focus on Intestinal Barrier Function

The tripeptide KdPT, which is structurally similar to the C-terminal amino acids of α-melanocyte-stimulating hormone (α-MSH), is another peptide with potent anti-inflammatory effects.

3.2.1. Potential Interaction with the IL-1 Receptor

One of the proposed mechanisms for KdPT's action is its potential role as an antagonist for the Interleukin-1 receptor (IL-1R).[4] By potentially interacting with the IL-1R, KdPT may block the pro-inflammatory signaling cascade initiated by IL-1β. This is supported by findings that KdPT can suppress IL-1β-induced cytokine expression in human sebocytes.[4] Mechanistically, this suppression involves the decreased degradation of IκBα, reduced nuclear accumulation of p65, and attenuated DNA binding of NF-κB.[4]

3.2.2. Maintenance of Intestinal Barrier Integrity

In addition to its direct anti-inflammatory effects, KdPT is suggested to play a crucial role in maintaining the integrity of the intestinal barrier, which is often compromised in inflammatory bowel disease (IBD).[4]

Quantitative Data Summary

Due to the lack of specific studies on this compound, no quantitative data such as binding affinities (Kd), half-maximal effective concentrations (EC50), or half-maximal inhibitory concentrations (IC50) can be provided.

For the related dipeptide, Lys-Phe, a progressive inhibition of the gelation of sickle-cell hemoglobin solutions has been observed at concentrations up to 30 mM.[5]

Conclusion and Future Directions

Future research should focus on:

-

In vitro screening: Assessing the anti-inflammatory, anti-sickling, or other biological activities of this compound in relevant cell-based assays.

-

Target identification: Identifying the specific molecular targets and receptors with which this compound may interact.

-

Signaling pathway analysis: Elucidating the downstream signaling cascades modulated by this compound upon target engagement.

-

In vivo studies: Evaluating the efficacy and pharmacokinetic properties of this compound in appropriate animal models based on in vitro findings.

Such studies will be crucial in determining the therapeutic potential of this novel tripeptide and expanding our understanding of the structure-activity relationships of small bioactive peptides.

References

- 1. Pro-Lys-Phe | C20H30N4O4 | CID 145457522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phe-Lys-Pro | C20H30N4O4 | CID 145457266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phe-Pro-Lys | C20H30N4O4 | CID 11153522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. KdPT, a tripeptide derivative of alpha-melanocyte-stimulating hormone, suppresses IL-1 beta-mediated cytokine expression and signaling in human sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Lys-Pro-Phe (KPF)

This technical guide provides a comprehensive overview of the predicted physicochemical characteristics of the tripeptide Lysyl-prolyl-phenylalanine (Lys-Pro-Phe; KPF). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for characterization and data presented in a structured format. While specific experimental data for this tripeptide is not extensively published, this guide outlines the theoretical properties and the methodologies required to determine them empirically.

Predicted Physicochemical Properties

The properties of a peptide are fundamentally derived from its constituent amino acids. This compound is composed of a basic amino acid (Lysine), a unique cyclic imino acid (Proline), and an aromatic, hydrophobic amino acid (Phenylalanine). This composition dictates its overall charge, solubility, and potential for intermolecular interactions.

Table 1: Predicted Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀N₄O₄ | Computed |

| Molecular Weight | 390.48 g/mol | Computed[1] |

| Exact Mass | 390.226705 Da | Computed[2] |

| Theoretical pI | 9.8 (approx.) | Calculated[3][4] |

| Charge at pH 7.4 | +1 | Calculated[5] |

| Hydrogen Bond Donors | 4 | Computed[2] |

| Hydrogen Bond Acceptors | 5 | Computed[2] |

Note: Data is computationally derived and should be confirmed experimentally.

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For this compound, the key ionizable groups are the N-terminal α-amino group (pKa ≈ 9.0), the C-terminal α-carboxyl group (pKa ≈ 2.2), and the ε-amino group of the Lysine side chain (pKa ≈ 10.5).

Since the peptide has two basic groups (N-terminus, Lysine side chain) and one acidic group (C-terminus), it is classified as a basic peptide. The pI can be estimated by averaging the pKa values of the two positively charged groups.[3][4]

pI ≈ (pKaN-terminus + pKaLysine R-group) / 2 pI ≈ (9.0 + 10.5) / 2 = 9.75

At a physiological pH of 7.4, the peptide is expected to carry a net positive charge of +1, which influences its solubility and interactions with biological membranes.

The solubility of a peptide is predicted by its amino acid composition.[5][6]

-

Lysine (Lys) : A basic, hydrophilic amino acid, significantly enhancing water solubility.

-

Proline (Pro) : Contains a nonpolar side chain but its unique cyclic structure can influence solubility.

-

Phenylalanine (Phe) : A hydrophobic amino acid, which decreases water solubility.

Given the presence of the charged Lysine residue and the net positive charge at neutral pH, this compound is predicted to be soluble in aqueous solutions.[7] If solubility is limited, using a slightly acidic buffer (pH 4-6) should improve it by ensuring the basic groups are fully protonated.[8] For highly concentrated solutions or if aggregation occurs, organic co-solvents may be necessary.

Experimental Characterization Workflow

A systematic approach is essential for the accurate physicochemical characterization of a synthetic peptide like this compound. The general workflow involves synthesis, purification, identity confirmation, and detailed analysis of its properties.

Experimental Protocols

The following sections provide detailed methodologies for key experiments required to characterize this compound.

This protocol provides a stepwise method to determine the optimal solvent for this compound, starting with the most common and biocompatible solvents.[5][6][7]

Methodology:

-

Initial Test: Weigh a small, precise amount of lyophilized peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

-

Aqueous Solvent: Add sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex for 30 seconds. If the peptide dissolves completely (a clear solution), it is considered water-soluble.

-

Acidic Buffer: If not soluble in water, prepare a 10% acetic acid solution. Add this solution dropwise while vortexing until the peptide dissolves. This is suitable for basic peptides like KPF.[8]

-

Organic Co-solvent: If the peptide remains insoluble or forms a gel (common with hydrophobic residues), add a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) (e.g., 50 µL for 1-2 mg of peptide).[6]

-

Sonication: To aid dissolution at any step, sonicate the vial in a bath sonicator for 5-10 minutes.[5] Avoid excessive heating.

-

Final Dilution: Once the peptide is dissolved in a minimal volume of the appropriate solvent, dilute it to the final working concentration with the desired aqueous buffer.

Peptide stability is critical for therapeutic applications. This protocol outlines a method to assess the half-life of this compound in human plasma.[9][10][11]

Methodology:

-

Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate buffer. Thaw human plasma on ice and centrifuge at 4°C to remove cryoprecipitates.

-

Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by spiking the KPF stock solution into the plasma to a final concentration of 10 µM.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.

-

Quenching & Precipitation: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold organic solvent (e.g., acetonitrile with 1% formic acid) to stop enzymatic degradation and precipitate plasma proteins.[9][11]

-

Centrifugation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the amount of intact this compound using a validated LC-MS/MS method.

-

Data Processing: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) from the degradation curve.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) is the standard method for determining the purity and confirming the identity of synthetic peptides.[12][13]

Methodology:

-

Sample Preparation: Dissolve the lyophilized peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% TFA) to a concentration of 1 mg/mL.

-

HPLC Configuration:

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).[13]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 280 nm.

-

-

Gradient Elution: Run a linear gradient to elute the peptide. A typical gradient for a tripeptide might be:

-

5% to 60% Mobile Phase B over 30 minutes.[12]

-

-

Purity Analysis: Integrate the peak area of the chromatogram. Purity is expressed as the percentage of the main peak area relative to the total peak area.

-

Mass Spectrometry Confirmation:

-

Divert the HPLC eluent to an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire the full scan mass spectrum in positive ion mode.

-

Confirm the identity by matching the observed mass-to-charge ratio (m/z) of the parent ion with the theoretical mass of this compound (e.g., [M+H]⁺ ≈ 391.23).

-

Perform tandem MS (MS/MS) to obtain fragmentation data that can confirm the amino acid sequence.[14][15]

-

References

- 1. Pro-Lys-Phe | C20H30N4O4 | CID 145457522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phe-Lys-Pro | C20H30N4O4 | CID 145457266 - PubChem [pubchem.ncbi.nlm.nih.gov]